molecular formula C15H13N5S B7020594 N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7020594
M. Wt: 295.4 g/mol
InChI Key: SUYFAIFHCYFZNA-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a thieno[2,3-d]pyrimidin core with an indazole substituent

Properties

IUPAC Name

N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S/c1-8-7-21-15-13(8)14(17-9(2)18-15)19-11-3-4-12-10(5-11)6-16-20-12/h3-7H,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYFAIFHCYFZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=NC(=C12)NC3=CC4=C(C=C3)NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thieno[2,3-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the nitrogen atoms or sulfur atoms within the molecule.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the indazole or thieno[2,3-d]pyrimidin rings are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, the compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • N-(1H-indazol-5-yl)acetamide: This compound shares the indazole moiety but has a different core structure.

  • N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another compound with an indazole substituent but a different heterocyclic core.

Uniqueness: N-(1H-indazol-5-yl)-2,5-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of the indazole and thieno[2,3-d]pyrimidin rings. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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